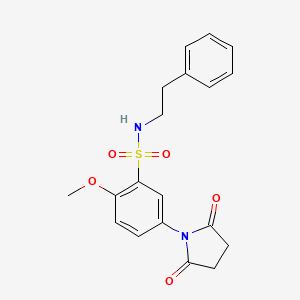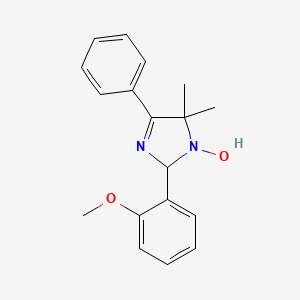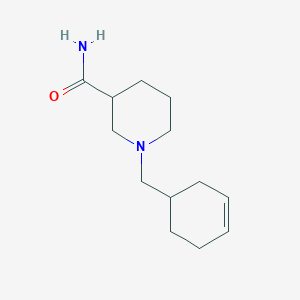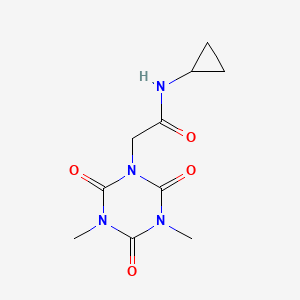![molecular formula C13H13N3O B5224921 3-[4-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5224921.png)
3-[4-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl]propanenitrile, also known as HPPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPPN is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 3-[4-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl]propanenitrile as an anti-inflammatory agent is through the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation. 3-[4-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl]propanenitrile also inhibits the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). As an anti-cancer agent, 3-[4-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl]propanenitrile induces apoptosis in cancer cells by activating the caspase pathway. 3-[4-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl]propanenitrile also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). As an anti-diabetic agent, 3-[4-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl]propanenitrile improves insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects
3-[4-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl]propanenitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-[4-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl]propanenitrile inhibits the growth of cancer cells, reduces inflammation, and improves insulin sensitivity. In vivo studies have shown that 3-[4-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl]propanenitrile reduces the growth of tumors, reduces inflammation in animal models of arthritis, and improves glucose tolerance in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[4-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl]propanenitrile in lab experiments include its high yield of synthesis, its potential as a building block for the synthesis of MOFs, and its potential as a fluorescent probe for the detection of metal ions. The limitations of using 3-[4-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl]propanenitrile in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 3-[4-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl]propanenitrile. One direction is the development of 3-[4-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl]propanenitrile-based MOFs for various applications, including gas storage, catalysis, and drug delivery. Another direction is the optimization of the synthesis method of 3-[4-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl]propanenitrile to improve its yield and purity. Further studies are also needed to explore the potential of 3-[4-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl]propanenitrile as a fluorescent probe for the detection of metal ions in biological and environmental samples. Finally, more studies are needed to investigate the potential of 3-[4-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl]propanenitrile as an anti-inflammatory, anti-cancer, and anti-diabetic agent in human clinical trials.
Méthodes De Synthèse
3-[4-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl]propanenitrile can be synthesized using different methods, including the reaction of 3-phenyl-1H-pyrazole-4-carbaldehyde with hydroxymethylpropanenitrile in the presence of a base such as potassium carbonate. Another method involves the reaction of 3-phenyl-1H-pyrazole-4-carbaldehyde with hydroxymethylpropanenitrile in the presence of a catalyst such as piperidine. The yield of 3-[4-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl]propanenitrile using these methods varies from 50% to 80%.
Applications De Recherche Scientifique
3-[4-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl]propanenitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3-[4-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl]propanenitrile has been studied for its potential as an anti-inflammatory agent, anti-cancer agent, and anti-diabetic agent. In material science, 3-[4-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl]propanenitrile has been studied for its potential as a building block for the synthesis of metal-organic frameworks (MOFs). In analytical chemistry, 3-[4-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl]propanenitrile has been studied for its potential as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
3-[4-(hydroxymethyl)-3-phenylpyrazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-7-4-8-16-9-12(10-17)13(15-16)11-5-2-1-3-6-11/h1-3,5-6,9,17H,4,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAIIDKRKVRJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CO)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminosulfonyl)benzyl]-3-(phenylthio)propanamide](/img/structure/B5224839.png)
![ethyl 5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5224845.png)

![4-[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]-1-(1H-pyrazol-4-ylcarbonyl)piperidine](/img/structure/B5224858.png)
![8-chloro-2-(4-ethylphenyl)-N'-[1-(5-methyl-2-thienyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B5224875.png)
![2-(4-hydroxy-3-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5224882.png)
![5-amino-1-(4-ethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5224884.png)

![3-chloro-4-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5224901.png)

![1-(2-fluorobenzyl)-2-methyl-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5224917.png)

![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1-(4-methylbenzyl)-1H-benzimidazol-2-amine](/img/structure/B5224935.png)
![2-(1-{[1-(1-benzothien-2-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B5224943.png)